molecular formula C12H8N4O4 B100384 1,3-Dinitro-5,10-dihydrophenazine CAS No. 18450-20-9

1,3-Dinitro-5,10-dihydrophenazine

Cat. No. B100384
CAS RN: 18450-20-9
M. Wt: 272.22 g/mol
InChI Key: HFTZAFXNKOHTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dinitro-5,10-dihydrophenazine is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that belongs to the phenazine family. Its unique chemical structure and properties have made it an important molecule for various applications in the fields of chemistry, biology, and medicine.

Mechanism Of Action

The mechanism of action of 1,3-Dinitro-5,10-dihydrophenazine varies depending on its application. In the case of its use as a fluorescent probe, it intercalates into the DNA or RNA helix and emits fluorescence upon excitation. In the case of PDT, it generates reactive oxygen species (ROS) upon exposure to light, which induces cell death in cancer cells. In the case of organic solar cells, it acts as an electron acceptor and facilitates charge transfer. In electrochemical devices, it undergoes reversible redox reactions and acts as an electron shuttle.

Biochemical And Physiological Effects

1,3-Dinitro-5,10-dihydrophenazine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of tumor cells. It has also been shown to have antibacterial and antifungal activities. In addition, it has been reported to have antioxidant properties and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,3-Dinitro-5,10-dihydrophenazine is its unique chemical properties, which make it suitable for various applications in scientific research. It is also relatively easy to synthesize and purify. However, one of the limitations of using 1,3-Dinitro-5,10-dihydrophenazine in lab experiments is its potential toxicity and environmental hazards. Therefore, it is important to handle and dispose of it properly.

Future Directions

There are several future directions for the study of 1,3-Dinitro-5,10-dihydrophenazine. One of the areas of research is the development of new synthetic methods for the production of 1,3-Dinitro-5,10-dihydrophenazine derivatives with improved properties. Another area of research is the exploration of its potential applications in the fields of medicine, energy, and materials science. Furthermore, the study of its mechanism of action and its interactions with biological systems can provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 1,3-Dinitro-5,10-dihydrophenazine is a complex process that involves several chemical reactions. It can be synthesized by the condensation of 1,2-diaminobenzene with 1,4-dinitrobenzene in the presence of a suitable catalyst. The reaction proceeds through a series of intermediates, and the final product is obtained by purification and isolation.

Scientific Research Applications

1,3-Dinitro-5,10-dihydrophenazine has been extensively studied for its various scientific research applications. It has been used as a fluorescent probe for the detection of DNA and RNA. It has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. In addition, it has been used as an electron acceptor in organic solar cells and as a redox-active molecule in electrochemical devices.

properties

CAS RN

18450-20-9

Product Name

1,3-Dinitro-5,10-dihydrophenazine

Molecular Formula

C12H8N4O4

Molecular Weight

272.22 g/mol

IUPAC Name

1,3-dinitro-5,10-dihydrophenazine

InChI

InChI=1S/C12H8N4O4/c17-15(18)7-5-10-12(11(6-7)16(19)20)14-9-4-2-1-3-8(9)13-10/h1-6,13-14H

InChI Key

HFTZAFXNKOHTKH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

synonyms

5,10-Dihydro-1,3-dinitrophenazine

Origin of Product

United States

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